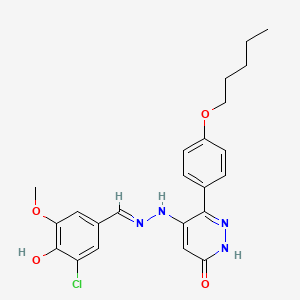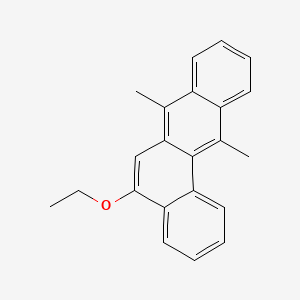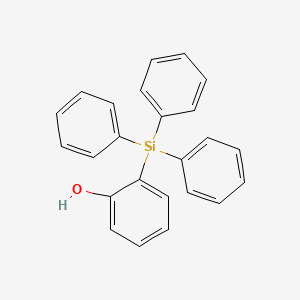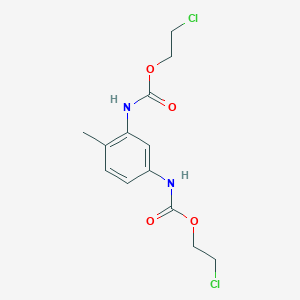![molecular formula C15H24O3 B11951428 1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane CAS No. 70369-72-1](/img/structure/B11951428.png)
1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,14-Trioxatrispiro[414141]octadecane is a unique organic compound with the molecular formula C15H24O3 It is characterized by its complex spirocyclic structure, which includes three oxygen atoms and multiple spiro junctions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the spirocyclic structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism by which 1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8,14-Trioxatrispiro[4.0.4.0.4.3]octadecane
- 1,8,14-Trioxatrispiro[4.0.4.0.4.3]octadecane-6,12,18-triol
Uniqueness
1,8,14-Trioxatrispiro[414141]octadecane is unique due to its specific spirocyclic structure, which includes three oxygen atoms and multiple spiro junctions This structure imparts distinctive chemical properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
70369-72-1 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
4,11,17-trioxatrispiro[4.1.47.1.413.15]octadecane |
InChI |
InChI=1S/C15H24O3/c1-4-13(16-7-1)10-14(5-2-8-17-14)12-15(11-13)6-3-9-18-15/h1-12H2 |
InChI-Schlüssel |
KRHVLVXYLKVUML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3(CCCO3)CC4(C2)CCCO4)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)

![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)



![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)



![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)
